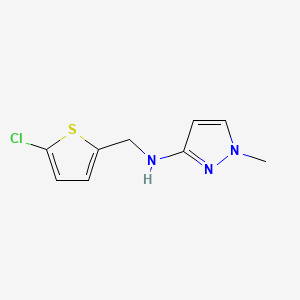![molecular formula C12H12ClN3O B7574902 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide, also known as CPPA, is a chemical compound that has been widely used in scientific research. CPPA belongs to the class of N-arylpyrazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide acts as a competitive antagonist of the CB1 receptor, which is widely expressed in the central nervous system. By blocking the CB1 receptor, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide prevents the activation of the endocannabinoid system, which leads to a decrease in the release of neurotransmitters such as dopamine, glutamate, and GABA. This mechanism of action has been shown to have various physiological and pathological effects.
Biochemical and Physiological Effects:
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. For example, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to reduce food intake and body weight in obese rats, suggesting a potential role in the treatment of obesity. 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting a potential role in the treatment of epilepsy. Additionally, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting a potential role in the treatment of addiction.
Advantages and Limitations for Lab Experiments
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments. First, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide is a selective antagonist of the CB1 receptor, which allows for the specific study of the endocannabinoid system without affecting other signaling pathways. Second, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide is relatively stable and can be easily synthesized in large quantities. However, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide also has some limitations. For example, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide has poor solubility in water, which can limit its use in some experimental setups. Additionally, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide has a relatively short half-life, which can limit its duration of action in vivo.
Future Directions
There are several potential future directions for the study of 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide. First, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide could be used to study the role of the endocannabinoid system in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Second, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide could be used to study the role of the endocannabinoid system in the regulation of metabolism and energy balance, which could have implications for the treatment of obesity and diabetes. Third, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide could be used to study the role of the endocannabinoid system in the regulation of pain sensation, which could have implications for the treatment of chronic pain. Finally, 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide could be used to develop new drugs that target the endocannabinoid system for the treatment of various diseases.
Synthesis Methods
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-bromomethylphenylhydrazine with ethyl 2-chloroacetate to form 2-chloro-N-[4-(phenylhydrazinyl)methyl]acetamide. This intermediate compound is then reacted with pyrazole-1-carboxaldehyde to yield 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide. The purity of 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide can be improved using column chromatography.
Scientific Research Applications
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide has been widely used in scientific research as a tool to study the role of the cannabinoid system in various physiological and pathological conditions. 2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide is a selective antagonist of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. The endocannabinoid system plays a crucial role in the regulation of various physiological processes, including appetite, pain sensation, mood, and memory.
properties
IUPAC Name |
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-4-2-10(3-5-11)9-16-7-1-6-14-16/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNKXMDTARKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)



![2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide](/img/structure/B7574864.png)

![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)

![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)